molecular formula C21H20ClN3O3S B11143982 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11143982
M. Wt: 429.9 g/mol
InChI Key: IAANNKPDSCZDGL-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction is followed by further modifications to introduce the acetyl, chloro, and methoxy groups under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could act as an inhibitor of protein kinases, which are involved in cell signaling pathways related to cancer .

Biological Activity

The compound 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). For instance, a related thiazole compound exhibited significant inhibition against carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II, which has implications in cancer therapy . This suggests that similar thiazole derivatives could potentially exhibit comparable enzyme inhibition profiles.

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. In one study, thiazole derivatives were shown to induce apoptosis in MDA-MB-231 breast cancer cells with a remarkable increase in annexin V-FITC positivity, indicating significant cell death . The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring and the presence of specific substituents enhance cytotoxic activity against tumor cells .

Case Study 1: Antitumor Activity

A recent investigation focused on the synthesis and evaluation of thiazole derivatives for their antitumor properties. Among these, compounds bearing a methoxy group and halogen substitutions exhibited potent anticancer activity against human glioblastoma U251 and melanoma WM793 cell lines. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting the therapeutic potential of these thiazole derivatives .

CompoundCell LineIC50 (µM)Mechanism of Action
4eMDA-MB-231< 10Apoptosis induction
9U251< 5Inhibition of CA IX
13WM793< 10Interaction with Bcl-2 protein

Case Study 2: Antibacterial Activity

In addition to antitumor effects, some thiazole derivatives have been evaluated for antibacterial properties. The inhibition of carbonic anhydrases in bacteria was found to interfere with bacterial growth, suggesting that these compounds could serve as potential antibacterial agents .

Q & A

Basic Questions

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from thiazole precursors and benzamide derivatives. Key steps include:

  • Amide bond formation : Reacting thiazole intermediates with substituted benzylamines under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions .
  • Solvent selection : Dichloromethane or ethanol enhances solubility and purity by reducing undesired byproducts .
  • Catalysts : Triethylamine or coupling agents (e.g., EDC/HOBt) improve reaction efficiency . Optimization Table :
ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature60–80°CMaximizes yield
SolventDichloromethaneReduces impurities
Reaction Time4–6 hoursPrevents degradation

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and acetyl-benzyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C21H20ClN3O3S) and fragmentation patterns .
  • HPLC : Ensures >95% purity by separating polar byproducts .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Screen against kinases or proteases linked to diseases like cancer .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods enhance synthesis optimization and mechanistic understanding?

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states for amide coupling) to reduce trial-and-error experimentation .
  • Machine learning : Analyzes historical reaction data to recommend optimal conditions (e.g., solvent, catalyst) .
  • Molecular docking : Predicts binding affinity to biological targets, guiding structural modifications .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Use isogenic cell lines or consistent enzyme batches to minimize variability .
  • Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent used in cell culture) .
  • Advanced models : 3D tumor spheroids or in vivo models validate in vitro findings .

Q. How do substituent modifications (e.g., chloro, methoxy groups) alter reactivity and bioactivity?

  • Electron-withdrawing groups (Cl) : Increase electrophilicity at the thiazole ring, enhancing nucleophilic attack in coupling reactions .
  • Methoxy groups : Improve solubility and pharmacokinetics but may reduce membrane permeability . Substituent Effects Table :
SubstituentReactivity ImpactBioactivity TrendReference
3-ChloroEnhances electrophilicityIncreased enzyme inhibition
4-MethoxyImproves solubilityVariable cytotoxicity

Q. What experimental design principles ensure reproducibility in synthesis and bioassays?

  • Factorial design : Tests interactions between variables (e.g., temperature × solvent) to identify critical parameters .
  • DoE (Design of Experiments) : Reduces the number of trials while capturing nonlinear effects .
  • Inert atmosphere : Prevents oxidation of thiol intermediates during synthesis .

Q. Methodological Resources

  • Statistical Software : Use tools like Minitab or JMP for DoE and response surface modeling .
  • Databases : PubChem and Reaxys provide historical reaction data for benchmarking .

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-19(20(27)24-16-9-10-18(28-3)17(22)11-16)29-21(23-13)25(14(2)26)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,27)

InChI Key

IAANNKPDSCZDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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